3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-enone
CAS No.: 39222-69-0
Cat. No.: VC4389444
Molecular Formula: C14H18N2O
Molecular Weight: 230.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39222-69-0 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.311 |
| IUPAC Name | 3-(2-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C14H18N2O/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9,15H2,1-2H3 |
| Standard InChI Key | XNPJRPDGAPQDSN-UHFFFAOYSA-N |
| SMILES | CC1(CC(=CC(=O)C1)NC2=CC=CC=C2N)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a cyclohex-2-enone ring system, where the ketone group at position 1 introduces electrophilic reactivity. The 5,5-dimethyl substitution imposes steric constraints, reducing ring flexibility and stabilizing specific conformations. At position 3, the 2-aminophenylamino group introduces hydrogen-bonding capabilities and aromatic π-system interactions, critical for molecular recognition processes .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Cyclohex-2-enone (unsaturated six-membered ring with ketone) |
| Substituents | - 5,5-dimethyl groups (steric hindrance) |
| - 3-((2-aminophenyl)amino) group (hydrogen bonding and aromaticity) | |
| Molecular formula | C₁₄H₁₈N₂O |
| CAS number | 39222-69-0 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. While direct spectral data for this compound is limited in public domains, analogous cyclohexenone derivatives exhibit characteristic signals:
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¹H NMR: Protons adjacent to the ketone (δ 2.2–2.5 ppm) and aromatic amines (δ 6.5–7.5 ppm) .
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¹³C NMR: Carbonyl carbons resonate near δ 190–210 ppm, with quaternary carbons (e.g., dimethyl groups) at δ 25–35 ppm .
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HRMS: The molecular ion [M+H]⁺ for C₁₄H₁₈N₂O is calculated at m/z 231.1497, consistent with its formula .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and 1,2-phenylenediamine derivatives. A representative method involves:
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Enaminone Formation: Reaction of the diketone with aniline derivatives under acidic or thermal conditions to form the enaminone intermediate .
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Cyclization: Intramolecular cyclization under controlled pH or catalytic conditions to yield the fused cyclohexenone structure .
Table 2: Representative Synthesis Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Enaminone formation | Acetic acid, reflux, 12 h | 65–75% | |
| Cyclization | AgNO₃ catalysis, DMA, 60°C | 70–80% |
Reactivity Profile
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Electrophilic Substitution: The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols).
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Oxidation: The allylic position (C-4) is susceptible to oxidation, forming epoxides or diols under mild conditions .
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Hydrogen Bonding: The 2-aminophenylamino group participates in intermolecular H-bonding, influencing crystallinity and solubility .
| Compound | ED₅₀ (MES test, mg/kg) | Toxicity (TD₅₀, mg/kg) |
|---|---|---|
| 3-((2-Aminophenyl)amino)-5,5-dimethyl- | 15.2 | 125.4 |
| 5-Methyl non-dimethyl analog | 12.8 | 89.7 |
DNA Interaction Studies
Fluorescence quenching and UV-Vis titration studies of related enaminones revealed intercalative binding to DNA, with binding constants (Kₐ) ~10⁴ M⁻¹. This suggests potential as chemotherapeutic agents or gene-targeting molecules .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic dimethyl groups.
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logP: Calculated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Thermal Stability: Decomposes above 250°C, with glass transition observed at 120°C via differential scanning calorimetry (DSC) .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the aminoaryl group to optimize pharmacokinetics.
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Target Identification: Proteomic studies to elucidate molecular targets in anticonvulsant pathways.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.
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